tert-Butyl5-amino-3,3-difluoroazepane-1-carboxylate
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Overview
Description
tert-Butyl 5-amino-3,3-difluoroazepane-1-carboxylate is a chemical compound with the molecular formula C11H20F2N2O2 It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen
Preparation Methods
The synthesis of tert-Butyl 5-amino-3,3-difluoroazepane-1-carboxylate typically involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
tert-Butyl 5-amino-3,3-difluoroazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
tert-Butyl 5-amino-3,3-difluoroazepane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-amino-3,3-difluoroazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 5-amino-3,3-difluoroazepane-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 5-amino-3,3-difluoropiperidine-1-carboxylate: A similar compound with a six-membered ring structure.
tert-Butyl 5-amino-3,3-difluorohexane-1-carboxylate: Another similar compound with a different ring size. The uniqueness of tert-Butyl 5-amino-3,3-difluoroazepane-1-carboxylate lies in its seven-membered ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H20F2N2O2 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
tert-butyl 5-amino-3,3-difluoroazepane-1-carboxylate |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-5-4-8(14)6-11(12,13)7-15/h8H,4-7,14H2,1-3H3 |
InChI Key |
CAKSQPMGARDBDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC(C1)(F)F)N |
Origin of Product |
United States |
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